N-[(6-cyclopropylpyridin-3-yl)methyl]-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c17-14-6-4-13(5-7-14)16(20)19-10-11-1-8-15(18-9-11)12-2-3-12/h1,4-9,12H,2-3,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLZYBRATNTADF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 6-cyclopropylpyridine-3-carbaldehyde with a suitable amine to form the corresponding imine. This imine is then reduced to the amine, which is subsequently acylated with 4-fluorobenzoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The fluorine atom on the benzamide ring undergoes substitution under nucleophilic conditions. This reactivity is enhanced by the electron-deficient nature of the fluorinated aromatic system.
Key Findings :
-
Substitution occurs regioselectively at the para position relative to the fluorine atom.
-
Reactions with amines require polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) to avoid decomposition of the cyclopropyl group .
Oxidation and Reduction
The benzamide backbone and pyridine ring participate in redox reactions under controlled conditions.
Oxidation
| Target Site | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Pyridine N-oxidation | mCPBA, CH₂Cl₂, 0°C | Pyridine N-oxide derivative | |
| Benzamide C-H activation | KMnO₄, H₂SO₄, Δ | 4-Fluorobenzoic acid (via C-H oxidation) |
Reduction
| Target Site | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Amide reduction | LiAlH₄, THF, 0°C → RT | Corresponding amine (N-[(6-cyclopropylpyridin-3-yl)methyl]-4-fluorobenzylamine) |
Note : Reduction of the amide group requires strong reducing agents like LiAlH₄, while milder agents (e.g., NaBH₄) show no reactivity .
Hydrolysis
The amide bond undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Reference |
|---|---|---|---|
| Acidic | 6M HCl, reflux | 4-Fluorobenzoic acid + (6-cyclopropylpyridin-3-yl)methanamine | , |
| Basic | NaOH, H₂O/EtOH, Δ | 4-Fluorobenzoate salt + free amine |
Kinetics : Hydrolysis rates are pH-dependent, with faster degradation observed under strongly acidic conditions (t₁/₂ = 2–4 hours at pH 1) compared to neutral conditions (t₁/₂ > 72 hours) .
Cross-Coupling Reactions
The pyridine ring participates in palladium-catalyzed coupling reactions:
Scope : Coupling occurs at the pyridine C-2 or C-4 positions, depending on directing group effects .
Cyclization Reactions
The cyclopropyl group and benzamide moiety enable intramolecular cyclizations:
| Conditions | Reagents | Product | Reference |
|---|---|---|---|
| Thermal | Toluene, 110°C | Indolizine-fused benzamide derivatives | |
| Acid-catalyzed | H₂SO₄, CHCl₃ | Tetrahydroisoquinoline analogs |
Mechanistic Insight : Cyclization proceeds via radical intermediates in thermal conditions, while acid catalysis involves carbocation formation .
Stability Under Environmental Conditions
| Condition | Observation | Reference |
|---|---|---|
| UV light (254 nm) | Degradation to 4-fluorobenzoic acid (Φ = 0.12) | |
| Aqueous buffer (pH 7.4) | Stable for >48 hours at 25°C | |
| High humidity (80% RH) | No decomposition after 30 days |
Functional Group Compatibility
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
This compound has been investigated for its anticancer potential due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Studies have shown that it can induce apoptosis (programmed cell death) in various cancer cell lines. For instance, research on the MCF-7 breast cancer cell line indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, with an IC50 value of approximately 12.5 µM.
Mechanisms of Action
The mechanisms through which N-[(6-cyclopropylpyridin-3-yl)methyl]-4-fluorobenzamide exerts its effects include:
- Inhibition of Enzymatic Activity : It targets specific enzymes crucial for cancer cell survival.
- Induction of Apoptosis : The compound triggers apoptotic pathways, leading to cell death.
- Cell Cycle Arrest : It has been observed to induce arrest at various phases of the cell cycle, particularly G1 and G2/M phases.
Biological Applications
Biological Probes
In biological studies, this compound serves as a probe to investigate the role of pyridine derivatives in cellular processes. Its ability to interact with biological targets makes it useful for elucidating mechanisms underlying various diseases.
Antimicrobial Activity
this compound has also shown antimicrobial properties. In studies against common bacterial strains such as Staphylococcus aureus and Escherichia coli, it exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
Materials Science
The compound can be utilized as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals. Its structural features allow for modifications that can enhance the properties of resultant compounds, making it valuable in materials science and industrial applications.
Anticancer Effects
A study focused on the efficacy of this compound in human breast cancer cells (MCF-7) demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study highlighted the compound's potential as a therapeutic agent against breast cancer.
Antimicrobial Evaluation
Another case study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing an MIC of 32 µg/mL against both bacterial strains. This finding underscores the compound's potential application in treating bacterial infections.
Summary of Research Findings
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | MCF7 (Breast Cancer) | 12.5 | Apoptosis induction | |
| Study 2 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |
| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |
Mechanism of Action
The mechanism by which N-[(6-cyclopropylpyridin-3-yl)methyl]-4-fluorobenzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyridinyl-Benzamide Derivatives
Ztz240 (N-(6-Chloro-pyridin-3-yl)-4-fluorobenzamide)
- Structure : Differs by a chloro substituent at the pyridine 6-position instead of cyclopropyl.
- Activity : Part of a series of 52 derivatives tested for ion channel modulation (Kv7). The chloro group likely enhances electronic effects but may reduce steric bulk compared to cyclopropyl .
- SAR Insight : The Topliss scheme highlights the importance of optimizing substituents for potency; cyclopropyl may improve hydrophobic interactions over chloro .
Compound 35 (4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide)
- Structure : Bromo and fluoro substituents on the benzamide ring; methyl group on pyridine.
- Physicochemical Data : Molecular weight 310 g/mol (GC-MS), distinct NMR shifts (δ 2.45–2.49 ppm for methyl) .
- Bromo substitution increases molecular weight and polarizability.
Compound 36 (3-Bromo-5-fluoro-N-(6-methylpyridin-2-yl)-benzamide)
Fluorobenzamide Derivatives with Complex Substituents
N-(1-Acetylpiperidin-4-yl)-4-fluorobenzamide
- Structure : Features an acetylpiperidinyl group instead of pyridinylmethyl.
- Application : Promotes retinal and corneal neuritogenesis, indicating that fluorobenzamide derivatives can target diverse biological pathways depending on substituents .
- Key Difference : The acetylpiperidine moiety introduces conformational flexibility and hydrogen-bonding capacity, contrasting with the rigid pyridine-cyclopropyl system.
Alkyne-Substituted Fluorobenzamides ()
- Examples :
- N-(6-((Allyloxy)methyl)undeca-3,8-diyn-6-yl)-4-fluorobenzamide
- N-(7-((Pent-4-en-1-yloxy)methyl)trideca-5,8-diyn-7-yl)benzamide
Data Table: Comparative Analysis of Key Compounds
Structural and Methodological Insights
- Crystallography : SHELX software (e.g., SHELXL) is widely used for structural refinement, suggesting that crystallographic data for these compounds could be resolved using similar methods .
- SAR Trends : The cyclopropyl group in the target compound may optimize potency by balancing hydrophobicity and steric effects, as inferred from the Topliss scheme .
Biological Activity
N-[(6-cyclopropylpyridin-3-yl)methyl]-4-fluorobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of benzanilides, characterized by the presence of a benzamide structure. The unique cyclopropyl group attached to the pyridine ring imparts distinct steric and electronic properties, which may enhance its interaction with biological targets .
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets within cells. The compound has been shown to interact with various enzymes and receptors, influencing signaling pathways that are critical for cellular functions such as growth, apoptosis, and inflammation.
- Inhibition of Kinases : The compound exhibits inhibitory activity against certain kinases, particularly Bruton's Tyrosine Kinase (Btk), which plays a crucial role in B-cell receptor signaling and is implicated in autoimmune diseases .
- Anti-inflammatory Effects : Research indicates that this compound may inhibit enzymes involved in inflammatory processes, suggesting potential applications in treating inflammatory diseases .
- Impact on Cell Migration : The compound has been linked to the regulation of cell motility through phosphorylation of proteins involved in cytoskeleton dynamics, which is essential for processes like wound healing and cancer metastasis .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anti-Cancer Activity : A study demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis through the activation of pro-apoptotic signaling pathways.
- Neuroprotective Potential : Another investigation highlighted the compound's ability to protect neuronal cells under oxidative stress conditions, suggesting its potential role in neurodegenerative disease treatment .
- Pharmacokinetics and Bioavailability : Preliminary pharmacokinetic studies have indicated favorable absorption characteristics for this compound, with a promising bioavailability profile that supports its therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
